(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPQNIUYIYVTA-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring with a carboxylic acid group, a methoxypyridine moiety, and an isobutyloxycarbonyl group. The stereochemistry at the 3 and 4 positions is critical for its biological activity.
Structure Representation
Anticancer Activity
Recent studies have indicated that similar pyrrolidine derivatives exhibit significant anticancer properties. For instance, derivatives of pyrrolidine-3-carboxylic acid have shown efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Case Study: Anticancer Efficacy in A549 Cells
In vitro studies demonstrated that compounds with similar structures reduced the viability of A549 cells significantly:
| Compound | Viability (% of control) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound A | 63.4 | <0.05 |
| Compound B | 21.2 | <0.001 |
These results suggest that modifications to the substituents on the pyrrolidine ring can enhance anticancer activity.
Antimicrobial Activity
Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit selective activity against Gram-positive bacteria and drug-resistant strains.
Antimicrobial Screening Results
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >128 | No activity |
| Streptococcus pneumoniae | 64 | Moderate activity |
| Escherichia coli | >128 | No activity |
The above data highlights the potential of these compounds as antimicrobial agents, particularly against specific resistant strains.
The biological activities of this compound are hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Modulation of Signaling Pathways : It may affect pathways related to inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
